1-(Cyclopropylamino)-3,3-dimethylbutan-2-one
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Overview
Description
1-(Cyclopropylamino)-3,3-dimethylbutan-2-one is an organic compound that features a cyclopropylamino group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-one typically involves the reaction of cyclopropylamine with a suitable precursor, such as 3,3-dimethylbutan-2-one. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common methods include:
Alkylation: Cyclopropylamine can be alkylated with 3,3-dimethylbutan-2-one in the presence of a base such as sodium hydride or potassium carbonate.
Reductive Amination: This involves the reaction of 3,3-dimethylbutan-2-one with cyclopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylamino)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopropylamino)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can engage in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(Cyclopropylamino)-3,3-dimethylbutane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
1-(Cyclopropylamino)-3,3-dimethylbutanoic acid: Contains a carboxylic acid group, altering its chemical properties and reactivity.
Uniqueness
1-(Cyclopropylamino)-3,3-dimethylbutan-2-one is unique due to its combination of a cyclopropylamino group and a ketone functional group. This combination imparts specific reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(cyclopropylamino)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)8(11)6-10-7-4-5-7/h7,10H,4-6H2,1-3H3 |
InChI Key |
LJXKFHCWUSDQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CNC1CC1 |
Origin of Product |
United States |
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